molecular formula C17H26N2O2 B2989839 Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate CAS No. 779989-61-6

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate

Cat. No.: B2989839
CAS No.: 779989-61-6
M. Wt: 290.407
InChI Key: RBBDFCBCBLSTGM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is a chemical compound with the empirical formula C23H36N2O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-ray diffraction analysis . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds such as 1-Boc-piperazine have been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides .

Scientific Research Applications

  • Synthesis and Characterization :

    • The compound has been synthesized through various methods. For instance, a study describes the synthesis of a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, using condensation reactions. This compound was characterized by spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
  • Biological Evaluation :

    • Some derivatives of this compound have been evaluated for their biological activities. For instance, the same study also reported in vitro antibacterial and anthelmintic activity for the synthesized compound, although it exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
    • Another study focused on tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative, which were synthesized and characterized. These compounds demonstrated moderate antibacterial and antifungal activities (Kulkarni et al., 2016).
  • Molecular Structure Analysis :

    • The molecular structure of various derivatives has been extensively studied. For example, the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was examined, revealing insights into its steric and chemical properties (Gumireddy et al., 2021).
  • Anticorrosive Properties :

    • Research also explores the potential of tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate derivatives in industrial applications, such as their use as anticorrosive agents for carbon steel in acidic environments (Praveen et al., 2021).
  • Fuel Stabilization :

    • Some studies have investigated the use of similar compounds in the stabilization of diesel fuel, highlighting their effectiveness as antioxidants and their role in improving fuel performance (Koshelev et al., 1996).

Safety and Hazards

Tert-butyl 4-(4-methylbenzyl)piperazine-1-carboxylate is classified as an irritant, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as Aquatic Chronic 4, which indicates that it may cause long-term adverse effects in the aquatic environment .

Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-[(4-methylphenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-5-7-15(8-6-14)13-18-9-11-19(12-10-18)16(20)21-17(2,3)4/h5-8H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBDFCBCBLSTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Piperazine (170 g, 2.0 mol) was suspended in toluene (800 mL) and warmed to 85° C. The mixture was dissolved while stirring for 10 minutes. To the solution was added 4-methylbenzyl chloride (53 mL, 0.4 mol), and the mixture was stirred at 85° C. for 2 hours and then left to stand for cooling to 50° C. A 1 N aqueous sodium hydroxide solution (440 mL) and ethyl acetate (100 mL) were added thereto, and the process of phase separation was performed. The resulting organic layer was washed with a 1 N aqueous sodium hydroxide solution (400 mL) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was dissolved in tetrahydrofuran (420 mL). Triethylamine (84 mL, 0.6 mol) was added thereto, and the resulting mixture was ice cooled. t-Butyl dicabonate (97 mL, 0.42 mol) was added thereto, and the mixture was stirred overnight while elevating the temperature to room temperature. The solvent was distilled off under reduced pressure. A 4 N aqueous sodium hydroxide solution (200 mL) and ethyl acetate (300 mL) were added thereto, and the process of phase separation was performed. The resulting organic layer was washed with an aqueous saturated sodium hydrogen carbonate solution (400 mL) and dried over magnesium sulfate. The solvent was distilled off under reduced pressure. To the residue was added a small amount of hexane, and the mixture was ice cooled. The obtained crystals were collected by filtration and washed with ice-cooled hexane to obtain the title compound (70 g, yield 60%). The mother liquor was concentrated under reduced pressure, and then the residue was purified with silica gel column chromatography (hexane to hexane:ethyl acetate=3:1). The resulting oily matter was left to stand at room temperature. The obtained crystals were collected by filtration and washed with ice-cooled hexane to obtain the title compound (22 g, yield 19%).
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
440 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
84 mL
Type
reactant
Reaction Step Four
Name
t-Butyl dicabonate
Quantity
97 mL
Type
reactant
Reaction Step Five
Quantity
800 mL
Type
solvent
Reaction Step Six
Yield
60%

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